molecular formula C22H20N2 B3263929 2-Benzyl-1-phenethyl-1H-benzo[d]imidazole CAS No. 381710-85-6

2-Benzyl-1-phenethyl-1H-benzo[d]imidazole

Cat. No.: B3263929
CAS No.: 381710-85-6
M. Wt: 312.4 g/mol
InChI Key: OXLUHHXUENYARD-UHFFFAOYSA-N
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Description

2-Benzyl-1-phenethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzimidazole core substituted with benzyl and phenethyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-phenethyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the use of benzaldehyde and phenylacetaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-phenethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like alkyl halides in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-phenethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest and apoptosis. The compound may also interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

  • 6-Chloro-2-phenethyl-1H-benzo[d]imidazole
  • 6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole
  • 5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzo[d]imidazole

Comparison: Compared to its analogs, 2-Benzyl-1-phenethyl-1H-benzo[d]imidazole exhibits unique properties due to the presence of both benzyl and phenethyl groups. These substituents may enhance its lipophilicity and ability to cross cell membranes, potentially increasing its biological activity. Additionally, the specific arrangement of these groups can influence the compound’s binding affinity to molecular targets, making it a promising candidate for further research .

Properties

IUPAC Name

2-benzyl-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-19-11-5-2-6-12-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLUHHXUENYARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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